Ammonium sulfobetaine-4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

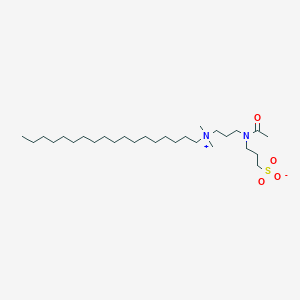

3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate is a complex organic compound with the molecular formula C28H58N2O4S and a molecular weight of 518.8 g/mol. This compound is known for its unique structure, which includes an acetyl group, a dimethyl(octadecyl)azaniumyl group, and a propane-1-sulfonate group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the quality of the product throughout the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a base .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Applications

1. Chemistry

- Reagent in Organic Synthesis : ASB-4 serves as a reagent in organic synthesis, facilitating various chemical reactions due to its unique zwitterionic structure. Its stability and solubility make it an ideal candidate for synthesizing complex molecules.

- Analytical Chemistry Standard : It is utilized as a standard in analytical chemistry, aiding in the calibration of instruments and methods for quantifying other compounds.

2. Biology

- Cell Membrane Studies : ASB-4 is employed in studies examining cell membrane dynamics and protein-lipid interactions. Its ability to interact with phospholipid bilayers allows researchers to investigate membrane properties and functions.

- Antimicrobial Applications : The compound exhibits significant antibacterial and antifungal activities, making it valuable in developing antimicrobial agents. Its mechanisms include membrane disruption and electrostatic interactions with microbial surfaces, enhancing its efficacy against various pathogens.

Antibacterial Activity

ASB-4 demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized below:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10-20 |

| Escherichia coli | 15-25 |

| Pseudomonas aeruginosa | 20-30 |

Antifungal Activity

In addition to its antibacterial properties, ASB-4 also exhibits antifungal activity:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 60 |

Case Studies

1. Synthesis and Characterization

A study synthesized ASB-4 derivatives and evaluated their antibacterial properties against clinical isolates. The derivatives showed enhanced activity compared to traditional quaternary ammonium compounds, indicating potential for tailored antimicrobial agents.

2. Application in Coatings

Research has explored incorporating ASB-4 into surface coatings to provide antimicrobial properties. These coatings demonstrated significant reductions in microbial colonization on surfaces, suggesting practical applications in healthcare settings to prevent infection.

Wirkmechanismus

The mechanism of action of 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It may also bind to proteins and enzymes, affecting their activity and function. These interactions can lead to various biological effects, such as changes in cell signaling, metabolism, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate include:

- 3-[N,N-Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]ammonium]propane-1-sulfonate

- 3-[Acetyl-[3-[dimethyl(octyl)azaniumyl]propyl]amino]propane-1-sulfonate

- 3-[Acetyl-[3-[dimethyl(dodecyl)azaniumyl]propyl]amino]propane-1-sulfonate

Uniqueness

What sets 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring high stability, solubility, and reactivity .

Biologische Aktivität

Ammonium sulfobetaine-4 (ASB-4) is a zwitterionic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article delves into the biological activity of ASB-4, exploring its mechanisms of action, efficacy against various microorganisms, and its potential applications in medical and industrial fields.

Overview of this compound

This compound is a type of quaternary ammonium salt characterized by its unique zwitterionic structure, which contributes to its solubility and biocompatibility. As a member of the sulfobetaine family, ASB-4 exhibits properties that make it suitable for various biological applications, including antibacterial and antifungal activities.

The biological activity of ASB-4 can be attributed to several mechanisms:

- Membrane Disruption : ASB-4 interacts with the phospholipid bilayer of microbial membranes. The positively charged ammonium group associates with negatively charged membrane components, leading to increased permeability and eventual cell lysis .

- Electrostatic Interactions : The zwitterionic nature of ASB-4 allows it to engage in electrostatic interactions with microbial surfaces, enhancing its binding affinity and subsequent antimicrobial action .

- Biofilm Inhibition : Recent studies indicate that ASB-4 can prevent biofilm formation by inhibiting bacterial adhesion to surfaces, which is crucial in clinical settings where biofilms contribute to persistent infections .

Antibacterial Activity

ASB-4 has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10-20 |

| Escherichia coli | 15-25 |

| Pseudomonas aeruginosa | 20-30 |

These results suggest that ASB-4 is particularly effective against Staphylococcus aureus, a common pathogen in hospital-acquired infections .

Antifungal Activity

In addition to antibacterial properties, ASB-4 exhibits antifungal activity. Studies have shown that it effectively inhibits the growth of various fungi, including:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 60 |

The antifungal mechanism is thought to involve similar membrane disruption as seen in bacterial cells, although the specific interactions may vary due to differences in fungal cell wall composition .

Case Studies

- Synthesis and Characterization : A study synthesized ASB-4 derivatives and evaluated their antibacterial properties against clinical isolates. The derivatives showed enhanced activity compared to traditional quaternary ammonium compounds, highlighting the potential for tailored antimicrobial agents .

- Application in Coatings : Research has explored the incorporation of ASB-4 into surface coatings to provide antimicrobial properties. These coatings demonstrated significant reductions in microbial colonization on surfaces, suggesting practical applications in healthcare settings to prevent infection .

Eigenschaften

IUPAC Name |

3-[acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(3,4)26-21-23-29(28(2)31)24-22-27-35(32,33)34/h5-27H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZFJPKGJHRQJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCN(CCCS(=O)(=O)[O-])C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.